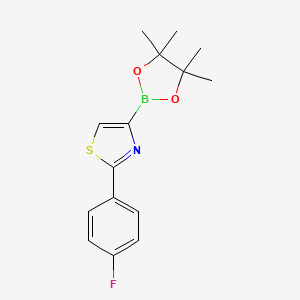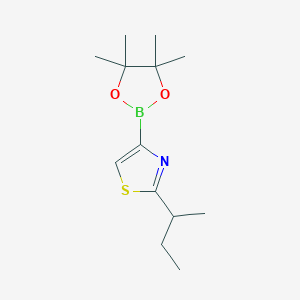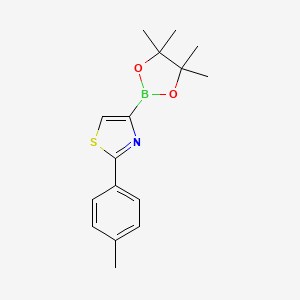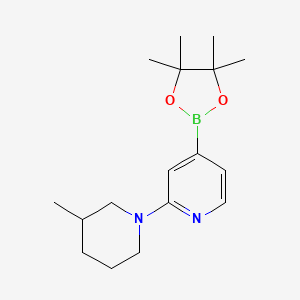
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester (2-OTBP) is a novel organic compound that has been studied for its potential applications in the scientific field. It is a boronic ester of 2-oxopyrrolidine-1-thiazole-4-boronic acid, and it is a versatile compound with a wide range of applications. It is a valuable compound for research and development of new products and processes.
科学的研究の応用
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential applications in the scientific field. It has been used in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and other materials. It has also been used as a catalyst in the synthesis of a variety of compounds, including polymers and pharmaceuticals. Additionally, this compound has been studied for its potential applications in the field of biochemistry and molecular biology, where it has been used to study enzyme-catalyzed reactions, protein-protein interactions, and the structure and function of proteins.
作用機序
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester that has been studied for its potential applications in the scientific field. It is thought to act as a Lewis acid, which is a type of chemical compound that can accept electrons from a donor molecule. This ability of this compound to accept electrons from donor molecules is thought to be responsible for its various applications in the scientific field.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, this compound has been found to inhibit the activity of certain proteins, including those involved in the regulation of gene expression. Finally, this compound has been found to have an effect on the activity of certain hormones, such as insulin, which can affect the metabolism of glucose.
実験室実験の利点と制限
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively stable compound that is not easily degraded by heat or light. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, this compound has several limitations for use in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
将来の方向性
There are a variety of potential future directions for the use of 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester in the scientific field. It could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. Additionally, it could be used as a catalyst in the synthesis of a variety of compounds, including polymers and pharmaceuticals. Furthermore, it could be used to study the structure and function of proteins, as well as the regulation of gene expression. Finally, it could be used to study the effects of hormones, such as insulin, on the metabolism of glucose.
合成法
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester can be synthesized through a variety of methods, including the direct synthesis of the boronic ester, the reaction of 2-oxopyrrolidine-1-thiazole-4-boronic acid with pinacol and the reaction of 2-oxopyrrolidine-1-thiazole-4-boronic acid with a pinacol ester. The direct synthesis of the boronic ester is the most common method and involves the reaction of 2-oxopyrrolidine-1-thiazole-4-boronic acid with pinacol in a solvent such as dichloromethane. The reaction is typically conducted at room temperature and requires a catalyst such as anhydrous sodium carbonate.
特性
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3S/c1-12(2)13(3,4)19-14(18-12)9-8-20-11(15-9)16-7-5-6-10(16)17/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSVOHZLFFLVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














